molecular formula C13H13NOS2 B14369630 O-Benzyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate CAS No. 90279-81-5

O-Benzyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate

Katalognummer: B14369630
CAS-Nummer: 90279-81-5
Molekulargewicht: 263.4 g/mol
InChI-Schlüssel: JWXYJAYRFDIWSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-Benzyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate is an organic compound with a complex structure that includes a benzyl group, a cyano group, and an ethylsulfanyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-Benzyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate typically involves multi-step organic reactions. One common method includes the reaction of benzyl alcohol with 2-cyano-3-(ethylsulfanyl)prop-2-enethioic acid under specific conditions to form the desired ester. The reaction conditions often involve the use of a catalyst and controlled temperature to ensure the proper formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of continuous flow reactors could also be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

O-Benzyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

O-Benzyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of O-Benzyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact pathways and targets can vary based on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    O-Benzyl 2-cyano-3-(methylsulfanyl)prop-2-enethioate: Similar structure but with a methyl group instead of an ethyl group.

    O-Benzyl 2-cyano-3-(phenylsulfanyl)prop-2-enethioate: Contains a phenyl group instead of an ethyl group.

Uniqueness

O-Benzyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties

Eigenschaften

CAS-Nummer

90279-81-5

Molekularformel

C13H13NOS2

Molekulargewicht

263.4 g/mol

IUPAC-Name

O-benzyl 2-cyano-3-ethylsulfanylprop-2-enethioate

InChI

InChI=1S/C13H13NOS2/c1-2-17-10-12(8-14)13(16)15-9-11-6-4-3-5-7-11/h3-7,10H,2,9H2,1H3

InChI-Schlüssel

JWXYJAYRFDIWSJ-UHFFFAOYSA-N

Kanonische SMILES

CCSC=C(C#N)C(=S)OCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.